3-(N-Cyclohexylamino) phenol
Overview
Description
3-(N-Cyclohexylamino) phenol is a chemical compound with the molecular formula C12H17NO . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of this compound can be achieved from 3-CYCLOHEXYLMETHYLAMINOPHENOL . A detailed analysis of the research findings available in the open literature for phenol hydrogenation to produce cyclohexanone and cyclohexanol has been conducted during 2014–2020 using conventional and modern catalysts .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexylamino group attached to a phenol group . The molecular weight of this compound is 191.27 .
Chemical Reactions Analysis
Phenols, including this compound, are very reactive towards electrophilic aromatic substitution . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical and Chemical Properties Analysis
Phenols, including this compound, are colorless liquids or solids that turn dark brownish color when exposed to the atmosphere due to oxidation . The properties of phenols are chiefly due to the hydroxyl group .
Mechanism of Action
While the specific mechanism of action for 3-(N-Cyclohexylamino) phenol is not mentioned in the search results, phenolic compounds in general have been found to exhibit pharmacological actions stemming mainly from their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression .
Safety and Hazards
Future Directions
With the rising incidence of antimicrobial resistance globally, there is a continuous need for the development of new antimicrobial molecules. Phenolic compounds, having a versatile scaffold that allows for a broad range of chemical additions, also exhibit potent antimicrobial activities which can be significantly enhanced through functionalization .
Properties
IUPAC Name |
3-(cyclohexylamino)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h4,7-10,13-14H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCQPUOZMLYRFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453819 | |
Record name | 3-(N-CYCLOHEXYLAMINO) PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5269-05-6 | |
Record name | 3-(N-CYCLOHEXYLAMINO) PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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